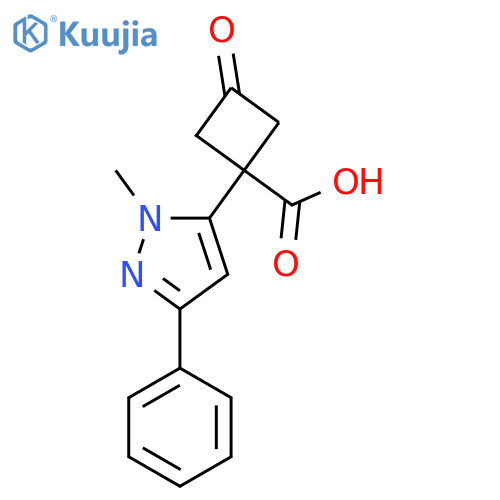

Cas no 2229084-94-8 (1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid)

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid

- EN300-1864451

- 2229084-94-8

-

- インチ: 1S/C15H14N2O3/c1-17-13(15(14(19)20)8-11(18)9-15)7-12(16-17)10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,19,20)

- InChIKey: CCJRUPHSZLJNMR-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(C(=O)O)(C2=CC(C3C=CC=CC=3)=NN2C)C1

計算された属性

- せいみつぶんしりょう: 270.10044231g/mol

- どういたいしつりょう: 270.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 72.2Ų

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1864451-0.05g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 0.05g |

$1140.0 | 2023-09-18 | ||

| Enamine | EN300-1864451-0.5g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 0.5g |

$1302.0 | 2023-09-18 | ||

| Enamine | EN300-1864451-2.5g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 2.5g |

$2660.0 | 2023-09-18 | ||

| Enamine | EN300-1864451-5g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 5g |

$3935.0 | 2023-09-18 | ||

| Enamine | EN300-1864451-5.0g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1864451-0.25g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 0.25g |

$1249.0 | 2023-09-18 | ||

| Enamine | EN300-1864451-1g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1864451-0.1g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 0.1g |

$1195.0 | 2023-09-18 | ||

| Enamine | EN300-1864451-1.0g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1864451-10.0g |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid |

2229084-94-8 | 10g |

$5837.0 | 2023-06-01 |

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acidに関する追加情報

1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic Acid: A Comprehensive Overview

The compound 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 2229084948) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique chemical properties and biological activities.

Pyrazole derivatives are known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions. The presence of the cyclobutane ring in this compound adds further complexity and functionality, making it a valuable substrate for both academic research and industrial applications. Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs.

The structure of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid is characterized by a pyrazole ring substituted with a methyl group and a phenyl group, which enhances its aromaticity and stability. The cyclobutane ring, on the other hand, introduces strain into the molecule, making it more reactive under certain conditions. This combination of structural features makes the compound an ideal candidate for exploring ring-opening reactions, which are crucial in organic synthesis.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing this compound. One such method involves the use of click chemistry, which allows for the rapid and selective formation of carbon-nitrogen bonds. This approach not only simplifies the synthesis process but also enhances the scalability of production, making it more feasible for industrial applications.

The biological activity of this compound has been a focal point of recent research efforts. Studies have demonstrated that it exhibits potent antibacterial activity against a variety of pathogenic bacteria, including multidrug-resistant strains. Additionally, its ability to inhibit certain enzymes associated with cancer progression has been reported, suggesting its potential as a lead compound in anticancer drug development.

In terms of material science applications, this compound has shown promise as a building block for constructing advanced materials with tailored properties. Its ability to form stable complexes with metal ions makes it a valuable component in the synthesis of coordination polymers and metalloorganic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.

The chemical stability of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3 oxocyclobutane 1 carboxylic acid is another aspect that has been extensively investigated. Research indicates that the compound is relatively stable under normal conditions but undergoes specific transformations under thermal or photochemical stimuli. This property makes it suitable for use in reversible chemical systems, such as those used in drug delivery or smart materials.

From an environmental perspective, the synthesis and application of this compound are being optimized to minimize ecological impact. Researchers are exploring green chemistry approaches, such as using renewable feedstocks and catalytic processes, to reduce waste and energy consumption during production.

In conclusion, 1-(1-methyl 3 phenyl 1H pyrazol 5 yl) 3 oxocyclobutane 1 carboxylic acid (CAS No 2229084948) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure, combined with its promising biological and material properties, positions it as a key player in future scientific advancements.

2229084-94-8 (1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid) 関連製品

- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)

- 955696-42-1(5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)

- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)

- 944885-43-2(butyl(1H-indol-4-yl)methylamine)

- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)

- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)

- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)

- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)

- 1023821-26-2(N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)

- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)